molecular formula C2H3BrN4 B177376 5-Bromo-2-methyltetrazole CAS No. 16681-80-4

5-Bromo-2-methyltetrazole

Cat. No. B177376
CAS RN: 16681-80-4
M. Wt: 162.98 g/mol
InChI Key: FTCJTCRPKDANII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyltetrazole is a chemical compound with the CAS Number: 16681-80-4 . It has a molecular weight of 162.98 . The physical form of this compound is liquid .


Physical And Chemical Properties Analysis

This compound has a boiling point of 59-61°C at 4 mmHg . It has a density of 1.7768 g/cm3 at 25°C .

Scientific Research Applications

Reactivity and Kinetics

5-Bromo-2-methyltetrazole demonstrates notable reactivity, which is critical in understanding its potential applications in chemical reactions. Barlin (1967) studied the kinetics of reactions involving various bromo-N-methyl-tetrazoles, highlighting the reactivity of this compound compared to other derivatives. This reactivity is attributed to stabilization in the transition state, indicating its potential in synthesis and other chemical processes (Barlin, 1967).

Synthesis of Analgesic Agents

In the context of synthesizing potential analgesic agents, Bachar and Lahiri (2004) conducted research on the synthesis of chloro and bromo substituted indanyl tetrazoles, including derivatives of this compound. This study highlights the compound's role in creating new pharmacological agents, particularly for pain relief (Bachar & Lahiri, 2004).

Amination Reactions

Terada and Hassner (1969) explored the use of this compound in amination reactions, creating new amine derivatives. This research contributes to the broader understanding of chemical reactions involving this compound, demonstrating its versatility in synthesizing various compounds (Terada & Hassner, 1969).

Photochemistry and Spectroscopy

Gómez-Zavaglia et al. (2006) investigated the photochemistry and vibrational spectra of 5-mercapto-1-methyltetrazole, a compound closely related to this compound. This research provides insights into the photochemical behavior and spectroscopic properties of tetrazole derivatives, which can be valuable in various scientific fields (Gómez-Zavaglia et al., 2006).

Molecular Structure Analysis

Research by Pinto et al. (2011) on the tautomerism of 5-methyltetrazole, a similar compound, offers valuable information about the molecular structure and electron binding energies that can be extrapolated to understand this compound. This study aids in comprehending the electronic properties and stability of tetrazole derivatives (Pinto et al., 2011).

Novel Synthesis Methods

Imai et al. (2016) developed novel synthesis methods for creating 5-aryl-2-methyltetrazoles, demonstrating the compound's utility in organic synthesis. This research provides a new perspective on synthesizing tetrazole derivatives under mild, metal-free conditions (Imai et al., 2016).

Safety and Hazards

The safety information for 5-Bromo-2-methyltetrazole indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

5-bromo-2-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrN4/c1-7-5-2(3)4-6-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCJTCRPKDANII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16681-80-4
Record name 5-bromo-2-methyl-2H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyltetrazole
Reactant of Route 2
5-Bromo-2-methyltetrazole
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methyltetrazole
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methyltetrazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methyltetrazole
Reactant of Route 6
5-Bromo-2-methyltetrazole

Q & A

Q1: How does the reactivity of 5-bromo-2-methyltetrazole compare to its 1-methyl isomer, and what is the proposed explanation for this difference?

A1: The research indicates that this compound demonstrates higher reactivity compared to its 1-methyl isomer, 4-bromo-2-methyl-1,2,3-triazole, when reacting with piperidine in ethanol []. This difference in reactivity is attributed to the influence of the methyl group's position on the transition state stabilization during the reaction. The authors suggest that the 2-methyl isomer experiences less stabilization in the transition state compared to the 1-methyl isomer, leading to its lower reactivity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.